molecular formula C24H28N4O2 B11197193 4-tert-butyl-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide

4-tert-butyl-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide

Cat. No.: B11197193
M. Wt: 404.5 g/mol
InChI Key: RQWYQEAPRUPCNU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridine ring, and an oxadiazole ring. Its multifaceted structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the pyridine and benzamide groups. Common reagents used in these reactions include tert-butylphenyl sulfonyl chloride, triethylamine, and picolylamine . The reaction conditions often involve the use of solvents such as ethanol and dichloromethane, with careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could result in alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways . In anti-inflammatory applications, it may modulate the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide stands out due to its combination of a tert-butyl group, a pyridine ring, and an oxadiazole ring This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

4-tert-butyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

InChI

InChI=1S/C24H28N4O2/c1-23(2,3)19-9-7-18(8-10-19)21(29)27-24(13-5-4-6-14-24)22-26-20(28-30-22)17-11-15-25-16-12-17/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,27,29)

InChI Key

RQWYQEAPRUPCNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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